4-硝基苯乙二醛

描述

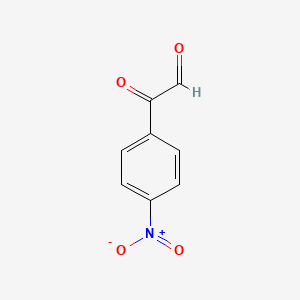

4-Nitrophenylglyoxal (4-NPG) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. 4-NPG is a derivative of glyoxal, which is a simple aldehyde that is used in the production of resins, polymers, and other industrial chemicals. 4-NPG is a versatile compound that has numerous applications in biochemical and physiological research.

科学研究应用

生化研究

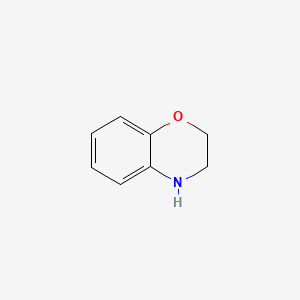

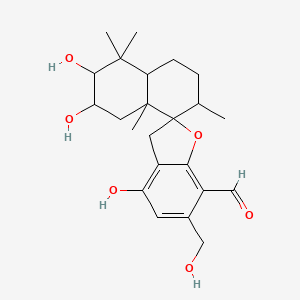

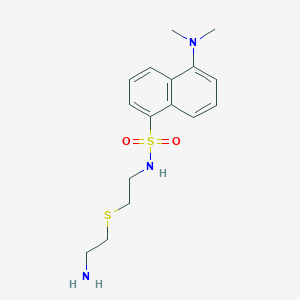

4-硝基苯乙二醛: 被广泛用作检测醛类和酮类的试剂。它与这些化合物反应生成席夫碱,可以通过紫外光谱或荧光分析识别。 这种应用对于研究醛类和酮类反应的动力学和理解席夫碱形成机制至关重要 {svg_1}.

酶结构和功能分析

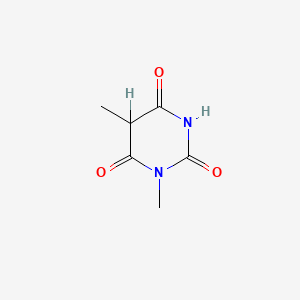

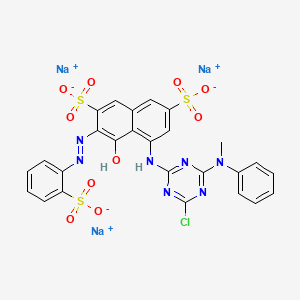

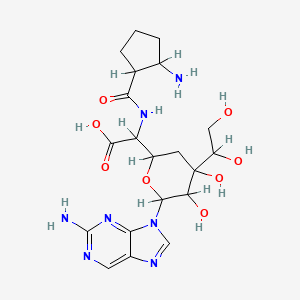

在酶学中,4-硝基苯乙二醛在检查催化涉及醛类和酮类反应的酶的结构和功能方面发挥着重要作用。 通过与这些酶形成席夫碱,研究人员可以研究它们的活性位点和催化机制 {svg_2}.

动力学研究

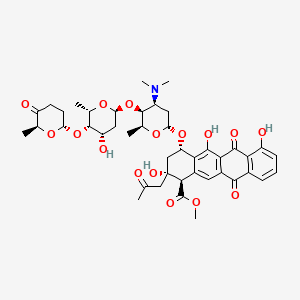

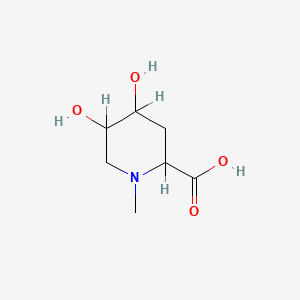

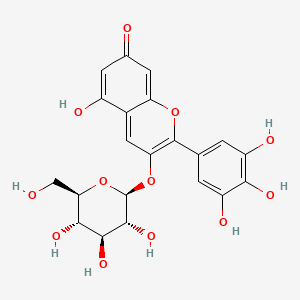

该化合物被用来研究醛类和酮类之间反应的动力学。 席夫碱的形成允许监测反应速率,并提供对反应机制的见解 {svg_3}.

化学合成

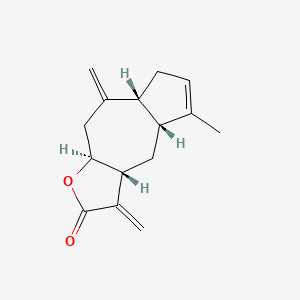

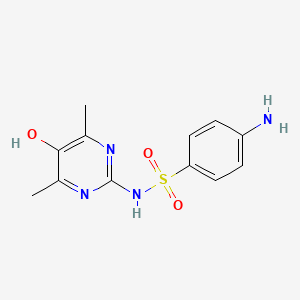

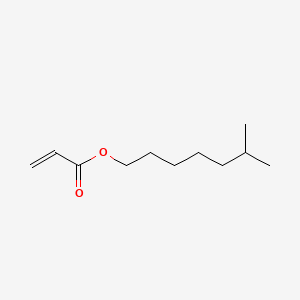

4-硝基苯乙二醛: 参与与其他化合物(如吡唑-5-胺)的连锁反应,导致合成复杂的结构,例如吡唑并稠合的1,7-萘啶、1,3-二氮杂环庚烷和吡咯。 这些反应对于创造具有潜在药物和材料科学应用的新化合物具有重要意义 {svg_4}.

分析化学

它可以用作分析工具,用于比色测定各种生物分子。 例如,已经开发了一种使用4-硝基苯乙二醛的新型比色法,用于测定肌酸激酶,这是肌肉代谢中的一种重要酶 {svg_5}.

化学修饰研究

研究人员使用4-硝基苯乙二醛对氨基酸和蛋白质进行化学修饰。 这在研究生物分子中胍基的反应性方面特别有用,并且可以导致开发具有增强特性的修饰生物分子 {svg_6}.

探测蛋白质相互作用

4-硝基苯乙二醛与蛋白质中特定氨基酸残基反应的能力使其成为探测蛋白质-蛋白质和蛋白质-配体相互作用的宝贵工具。 这可以帮助绘制相互作用位点,并了解这些相互作用的分子基础 {svg_7}.

药物化学

在药物化学中,4-硝基苯乙二醛用于修饰药效团并增强候选药物的活性或特异性。 它与各种官能团的反应性允许对药物性质进行微调 {svg_8}.

作用机制

Target of Action

The primary targets of 4-Nitrophenylglyoxal (4-NPG) are aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, and their detection and analysis are essential in scientific research .

Mode of Action

4-NPG interacts with its targets (aldehydes and ketones) through a nucleophilic addition-elimination reaction , leading to the formation of Schiff bases . This reaction involves the transfer of a proton from the hydrazine group of 4-NPG to the carbonyl group of an aldehyde or ketone .

Biochemical Pathways

The formation of Schiff bases by 4-NPG affects the biochemical pathways involving aldehydes and ketones . The Schiff bases formed can be detected through UV spectroscopy or fluorescence analysis, providing insights into the kinetics of aldehyde and ketone reactions and the mechanisms underlying Schiff base formation .

Pharmacokinetics

It’s known that 4-npg is soluble in water and organic solvents , which could influence its bioavailability and distribution.

Result of Action

The result of 4-NPG’s action is the formation of Schiff bases, which can be detected and analyzed . This has been utilized in scientific research to investigate the structure and function of enzymes involved in catalyzing aldehyde and ketone reactions .

Action Environment

The action of 4-NPG can be influenced by environmental factors. For instance, it has been found that a dihydrate form of 4-NPG is in equilibrium with a monohydrate in the presence of water . . Therefore, the presence of water and possibly other environmental factors could influence the action, efficacy, and stability of 4-NPG.

生化分析

Biochemical Properties

4-Nitrophenylglyoxal plays a significant role in biochemical reactions, particularly in the detection and analysis of aldehydes and ketones. It interacts with aldehydes and ketones to form Schiff bases through a nucleophilic addition-elimination reaction. This reaction involves the carbonyl group of an aldehyde or ketone and the hydrazine group of 4-Nitrophenylglyoxal. During this process, a proton is transferred from the hydrazine group to the carbonyl group, resulting in the formation of the Schiff base . This interaction is crucial for investigating the kinetics of aldehyde and ketone reactions and examining the structure and function of enzymes involved in catalyzing these reactions .

Cellular Effects

4-Nitrophenylglyoxal influences various types of cells and cellular processes. It affects cell function by interacting with cellular components involved in aldehyde and ketone metabolism. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by forming Schiff bases with aldehydes and ketones present in the cellular environment . These interactions can lead to changes in cellular activities and functions, highlighting the importance of 4-Nitrophenylglyoxal in biochemical research.

Molecular Mechanism

The molecular mechanism of 4-Nitrophenylglyoxal involves the formation of Schiff bases through a nucleophilic addition-elimination reaction. This reaction occurs between the carbonyl group of an aldehyde or ketone and the hydrazine group of 4-Nitrophenylglyoxal. The proton transfer from the hydrazine group to the carbonyl group results in the formation of the Schiff base . This mechanism is essential for understanding how 4-Nitrophenylglyoxal exerts its effects at the molecular level, including its interactions with biomolecules and its role in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenylglyoxal can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. 4-Nitrophenylglyoxal is known to form hydrates in certain solvents, which can influence its reactivity and stability . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, providing valuable insights into the temporal dynamics of 4-Nitrophenylglyoxal’s biochemical interactions.

Dosage Effects in Animal Models

The effects of 4-Nitrophenylglyoxal vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, 4-Nitrophenylglyoxal may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

4-Nitrophenylglyoxal is involved in metabolic pathways related to aldehyde and ketone metabolism. It interacts with enzymes and cofactors that catalyze the formation of Schiff bases. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways involving 4-Nitrophenylglyoxal is crucial for elucidating its role in biochemical processes.

Transport and Distribution

Within cells and tissues, 4-Nitrophenylglyoxal is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The transport and distribution of 4-Nitrophenylglyoxal are important factors that determine its biochemical activity and effects on cellular functions.

Subcellular Localization

4-Nitrophenylglyoxal exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct 4-Nitrophenylglyoxal to specific compartments or organelles within the cell

属性

IUPAC Name |

2-(4-nitrophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKBBGIGNSVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198004 | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4974-57-6 | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction mechanism of 4-nitrophenylglyoxal with urea derivatives?

A1: 4-Nitrophenylglyoxal reacts with various urea derivatives, including N-hydroxyurea [], N-alkoxy-N’-arylureas, and N-alkoxy-N’-alkylureas [], through a condensation reaction. This reaction primarily yields imidazolidin-2-one derivatives. The reaction mechanism likely involves the nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the glyoxal, followed by cyclization and dehydration steps.

Q2: Is the reaction of 4-nitrophenylglyoxal with urea derivatives stereoselective?

A2: Yes, the research indicates a significant degree of stereoselectivity in these reactions. For instance, when reacting with N-hydroxyurea, the reaction primarily yields the diastereomer of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one with cis-orientation of the OH-groups []. Similarly, reactions with N-alkoxyureas selectively form diastereomers of 3-alkoxy-4S,5S-dihydroxyimidazolidin-2-ones []. This selectivity likely arises from steric and electronic factors influencing the transition state of the cyclization step.

Q3: Besides urea derivatives, does 4-nitrophenylglyoxal react with other nucleophiles?

A3: Yes, the research demonstrates that 4-nitrophenylglyoxal also reacts with 2-methylfuran []. This reaction, occurring in an acetic acid medium, selectively forms 2-hydroxy-2-(5-methylfuran-2-yl)-1-(4-nitrophenyl)ethanone. This example suggests that 4-nitrophenylglyoxal can react with a variety of nucleophiles beyond urea derivatives, potentially leading to diverse chemical scaffolds.

Q4: Has the structure of compounds derived from 4-nitrophenylglyoxal been confirmed?

A4: Yes, researchers have employed X-ray structural analysis to confirm the structures of specific imidazolidin-2-one derivatives synthesized using 4-nitrophenylglyoxal. For example, the structures of 3-propyloxy-4S,5S-dihydroxy-1-methyl-5-(4-nitrophenyl)imidazolidin-2-one and 3-n-butyloxy-4S,5S-dihydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)imidazolidin-2-one were unequivocally determined using this technique [].

Q5: Are there any known biological applications of 4-nitrophenylglyoxal?

A5: While the provided research primarily focuses on the synthetic chemistry of 4-nitrophenylglyoxal, one study [] investigates its use in probing the structure and function of the enzyme mannanase Man23. 4-Nitrophenylglyoxal is known to modify arginine residues in proteins. The study found that 4-nitrophenylglyoxal inhibited Man23 activity, suggesting the involvement of arginine residues in the enzyme's catalytic mechanism. This finding highlights the potential of 4-nitrophenylglyoxal as a chemical probe for studying biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)